

Unraveling the Open-Ring Enigma: A Technical Guide to Seco-Rapamycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Seco Rapamycin

Cat. No.: B1512330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Seco-Rapamycin, the open-ring derivative of the well-known mTOR inhibitor, Rapamycin (also known as Sirolimus). Unlike its parent compound, Seco-Rapamycin does not inhibit mTOR, but instead exhibits a distinct biological activity profile centered on the allosteric inhibition of the 20S proteasome. This document consolidates available data on its chemical properties, biological activity, and relevant experimental methodologies, offering a comprehensive resource for professionals in drug discovery and development.

Core Concepts: From Rapamycin to its Seco-Derivative

Seco-Rapamycin is the product of the hydrolytic opening of the macrolide lactone ring of Rapamycin.^{[1][2][3]} This structural modification fundamentally alters its biological target, shifting its activity away from the mTOR pathway.^{[4][5]} While Rapamycin's immunosuppressive and anti-proliferative effects are mediated through the formation of a complex with FKBP12 that inhibits mTORC1, Seco-Rapamycin's biological activity stems from its ability to allosterically inhibit the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	<chem>C51H79NO13</chem>	
Molecular Weight	914.17 g/mol	
CAS Number	147438-27-5	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, ethanol, and methanol	
Stability	Significantly more stable than Rapamycin under basic conditions.	

Mechanism of Action: Allosteric Inhibition of the 20S Proteasome

The primary mechanism of action of Seco-Rapamycin is the allosteric inhibition of the 20S proteasome. It is hypothesized that Seco-Rapamycin, similar to Rapamycin, binds to the α -face of the 20S proteasome core particle. This binding event is thought to induce conformational changes that interfere with the proteasome's catalytic activities.

The 20S proteasome possesses three distinct peptidase activities:

- Chymotrypsin-like (CT-L): Cleavage after hydrophobic residues.
- Trypsin-like (T-L): Cleavage after basic residues.
- Caspase-like (CL): Cleavage after acidic residues.

Seco-Rapamycin has been shown to inhibit the chymotrypsin-like and post-glutamyl peptide hydrolase (PGPH) activities of the proteasome at low micromolar concentrations.

Quantitative Analysis of Proteasome Inhibition

While specific IC_{50} values for Seco-Rapamycin are not readily available in the public domain, semi-quantitative data from in vitro studies provide insight into its inhibitory potential.

Compound	Concentration	Proteasome Activity (% Inhibition)	Reference
Seco-Rapamycin	10 μ M	~40% (Chymotrypsin-like)	
Rapamycin	2 μ M	~49% (Chymotrypsin-like)	

Experimental Protocols

Preparation of Seco-Rapamycin via Base-Catalyzed Hydrolysis of Rapamycin

This protocol is adapted from the principles of base-catalyzed degradation of Rapamycin.

Materials:

- Rapamycin
- Acetonitrile (MeCN)
- Deionized Water
- Sodium Hydroxide (NaOH) solution (e.g., 4.4 mM)
- Triethylamine (optional, for salt form)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Lyophilizer

Procedure:

- Dissolve Rapamycin in acetonitrile to create a stock solution.

- Prepare a 30:70 (v/v) acetonitrile-water mixture containing approximately 3 mM NaOH. The final pH should be around 12.2.
- Add the Rapamycin stock solution to the basic acetonitrile-water mixture.
- Monitor the reaction progress using reverse-phase HPLC. Rapamycin will degrade, and a peak corresponding to Seco-Rapamycin (retention time will be different from Rapamycin) will appear and increase in intensity.
- Once the conversion to Seco-Rapamycin is maximized (as determined by HPLC), neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
- Purify the Seco-Rapamycin from the reaction mixture using preparative HPLC.
- Collect the fractions containing pure Seco-Rapamycin.
- Lyophilize the purified fractions to obtain Seco-Rapamycin as a solid.
- Characterize the final product using mass spectrometry and NMR to confirm its identity and purity.

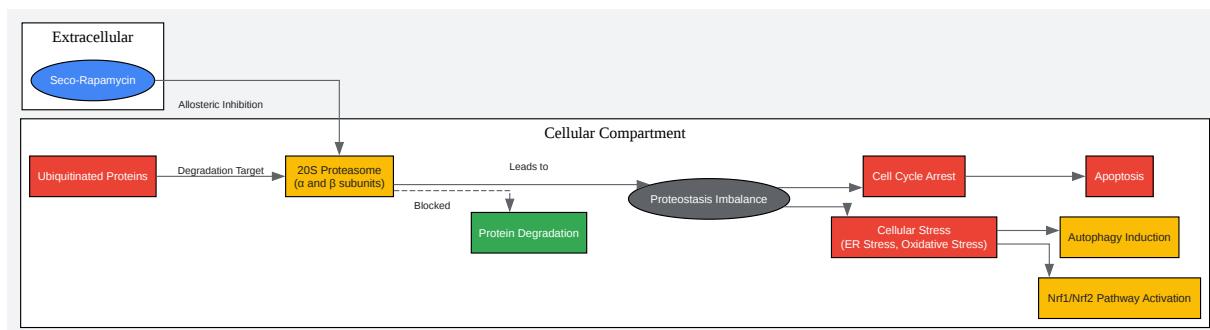
In Vitro Proteasome Activity Assay in Cell Lysates

This protocol outlines a general procedure to measure the chymotrypsin-like activity of the proteasome in cell lysates treated with Seco-Rapamycin.

Materials:

- Cell line of interest (e.g., HEK293, Jurkat)
- Cell culture medium and reagents
- Seco-Rapamycin
- Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors (proteasome inhibitors should be excluded))

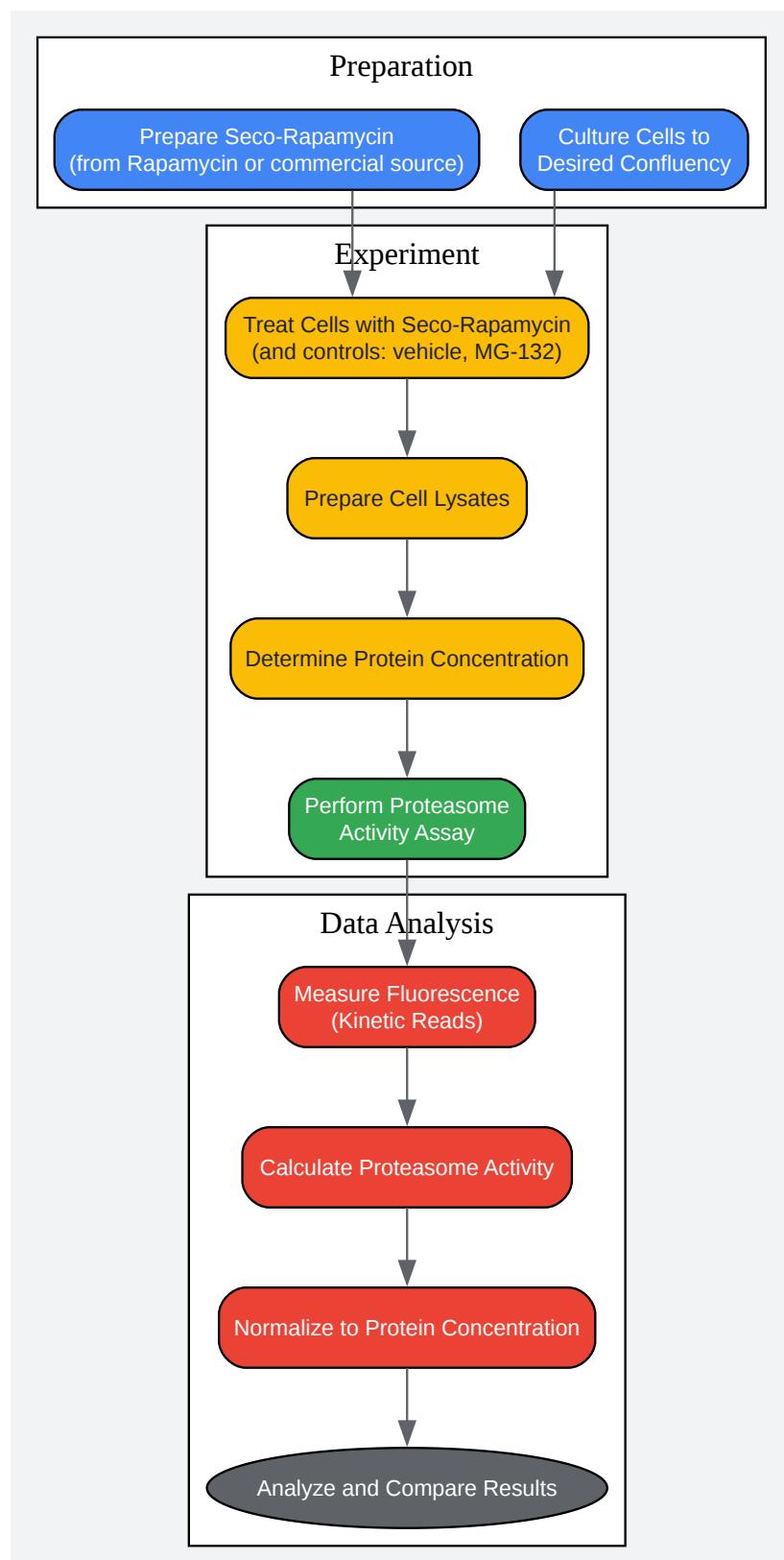
- Proteasome activity assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)
- Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
- Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition
- 96-well black microplate
- Fluorometric plate reader


Procedure:

- Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of Seco-Rapamycin (and a vehicle control) for a specified period.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the lysate.
- Proteasome Activity Assay:
 - In a 96-well black plate, add a standardized amount of protein lysate to each well.
 - Include wells with lysate and a known proteasome inhibitor (MG-132) to determine the background fluorescence.
 - Add the proteasome activity assay buffer to each well.
 - Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC).
 - Incubate the plate at 37°C.

- Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.
- Data Analysis:
 - Subtract the background fluorescence (from inhibitor-treated wells) from the fluorescence readings of the other wells.
 - Calculate the rate of substrate cleavage (increase in fluorescence over time).
 - Normalize the proteasome activity to the protein concentration of the lysate.
 - Compare the proteasome activity in Seco-Rapamycin-treated cells to the vehicle-treated control cells to determine the extent of inhibition.

Visualizations


Signaling Pathway of 20S Proteasome Inhibition

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Seco-Rapamycin-induced 20S proteasome inhibition.

Experimental Workflow for Assessing Proteasome Inhibition

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the inhibitory effect of Seco-Rapamycin on proteasome activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The capture proteasome assay: A method to measure proteasome activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Open-Ring Enigma: A Technical Guide to Seco-Rapamycin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1512330#understanding-the-open-ring-structure-of-seco-rapamycin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com